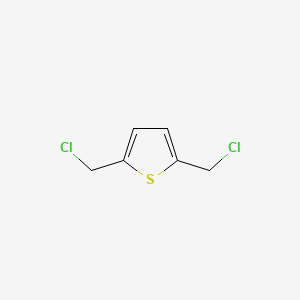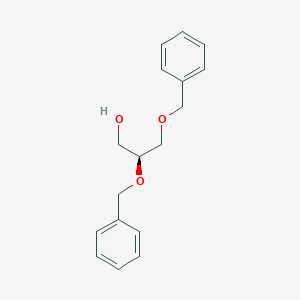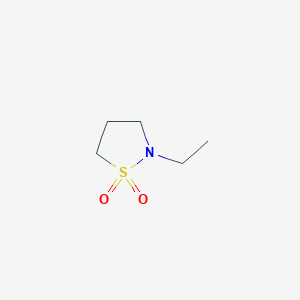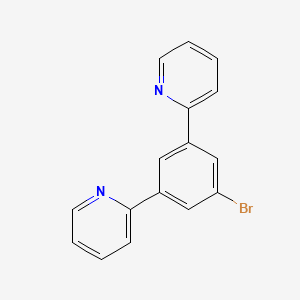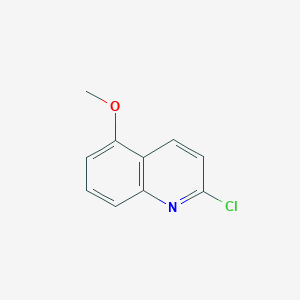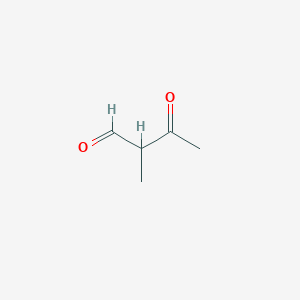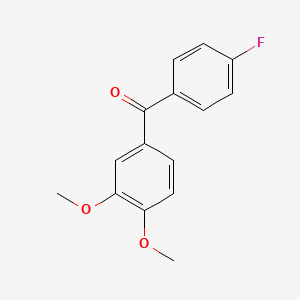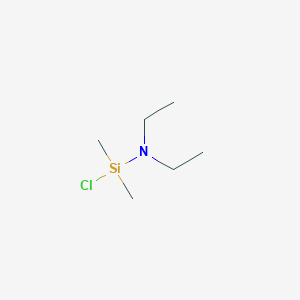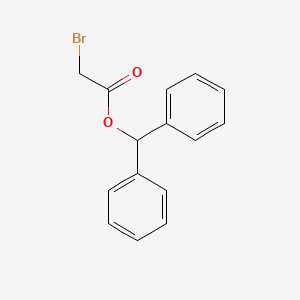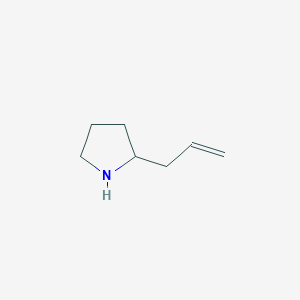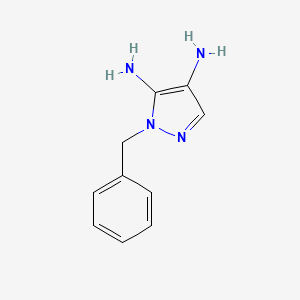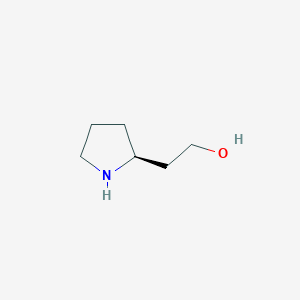
2-Pyrrolidineethanol, (S)-
Overview
Description
2-Pyrrolidineethanol, (S)-, also known as (S)-2-pyrrolidinemethanol, is a chiral compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its chiral nature, making it valuable in asymmetric synthesis and as a chiral building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Pyrrolidineethanol, (S)- involves the reduction of 2-pyrrolidinone using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. Another method involves the Mitsunobu reaction, where the compound is synthesized from (S)-2-pyrrolidinemethanol and an appropriate alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .
Industrial Production Methods
Industrial production of 2-Pyrrolidineethanol, (S)- often involves the catalytic hydrogenation of 2-pyrrolidinone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidineethanol, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents in solvents like dichloromethane (DCM).
Reduction: NaBH4, LiAlH4 in solvents like THF or ethanol.
Substitution: TsCl, SOCl2 in solvents like pyridine or DCM.
Major Products
Oxidation: 2-pyrrolidinone or 2-pyrrolidinecarboxaldehyde.
Reduction: 2-pyrrolidinemethanamine.
Substitution: 2-pyrrolidineethyl tosylate or 2-pyrrolidineethyl chloride.
Scientific Research Applications
2-Pyrrolidineethanol, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective properties and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidineethanol, (S)- is primarily related to its role as a chiral building block and its ability to interact with various molecular targets. In asymmetric synthesis, it provides chirality to the final product, influencing the stereochemistry and biological activity of the synthesized compounds. As a chiral ligand, it can form complexes with metal catalysts, facilitating enantioselective reactions and enhancing reaction efficiency .
Comparison with Similar Compounds
2-Pyrrolidineethanol, (S)- can be compared with other similar compounds such as:
®-2-Pyrrolidineethanol: The enantiomer of (S)-2-Pyrrolidineethanol, differing in the spatial arrangement of atoms around the chiral center.
2-Pyrrolidinemethanol: A related compound with a similar structure but lacking the chiral center.
Prolinol: Another chiral compound with a pyrrolidine ring, used in similar applications but with different stereochemistry.
The uniqueness of 2-Pyrrolidineethanol, (S)- lies in its specific chiral configuration, which makes it particularly valuable in enantioselective synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVADSBLRIAIB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472018 | |
| Record name | 2-Pyrrolidineethanol, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66401-62-5 | |
| Record name | 2-Pyrrolidineethanol, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


